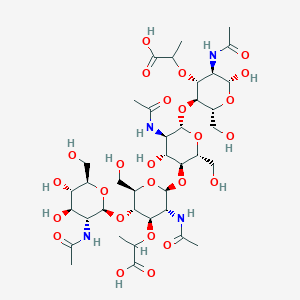

GlcNAc-MurNAc-GlcNAc-MurNAc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is a complex carbohydrate derivative. It is composed of multiple sugar units linked together with acetylamino groups. Such compounds are often found in biological systems and can play significant roles in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” typically involves the stepwise addition of sugar units. Each step requires specific protecting groups to ensure the correct linkage formation. Common reagents include acetyl chloride for acetylation and various glycosyl donors and acceptors for glycosidic bond formation. Reaction conditions often involve the use of catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Microbial Metabolism

Role in Peptidoglycan Recycling:

GlcNAc-MurNAc is a crucial component of peptidoglycan (PGN), which forms the cell wall of bacteria. Studies have shown that this compound is utilized by specific oral pathogens, such as Treponema forsythia, as a growth factor. The bacterium employs various enzymes like lytic transglycosylases and amidases to degrade PGN, releasing GlcNAc-MurNAc fragments that can be recycled for cell wall synthesis .

Enzymatic Activity:

Research indicates that enzymes such as the exo-β-N-acetylmuramidase NamZ from Bacillus subtilis specifically hydrolyze GlcNAc-MurNAc, facilitating the turnover of PGN . This enzymatic action is vital for bacterial growth and survival, particularly under nutrient-limited conditions.

Immunomodulatory Effects

TLR4 Agonist Properties:

Recent findings highlight GlcNAc-MurNAc as a Toll-like receptor 4 (TLR4) agonist, which activates immune responses independently of the conventional NOD1/2 pathways. This property has been demonstrated in studies showing that administration of GlcNAc-MurNAc can protect against colitis in mouse models through TLR4-dependent mechanisms .

Impact on Gut Microbiota:

The compound's ability to stimulate immune responses suggests its potential role in modulating gut microbiota interactions with the host's immune system. It has been shown to enhance the host's defense mechanisms without triggering excessive inflammation, thereby maintaining gut homeostasis .

Potential Therapeutic Applications

Colitis Treatment:

Given its immunomodulatory properties, GlcNAc-MurNAc is being investigated for therapeutic applications in inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its ability to engage TLR4 may offer a novel approach to managing these conditions by promoting protective immune responses while mitigating inflammation .

Antimicrobial Strategies:

The disaccharide's role in bacterial metabolism also positions it as a potential target for developing antimicrobial agents. By inhibiting the enzymes involved in PGN degradation and recycling, it may be possible to disrupt bacterial growth selectively .

Research Findings and Case Studies

Mecanismo De Acción

The mechanism of action of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” involves its interaction with specific enzymes and receptors in biological systems. The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The glycosidic bonds can be cleaved by glycosidases, releasing the sugar units for further metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Chitin: A polymer of N-acetylglucosamine, found in the exoskeletons of arthropods.

Peptidoglycan: A polymer consisting of sugars and amino acids, forming the cell wall of bacteria.

Hyaluronic Acid: A polymer of glucuronic acid and N-acetylglucosamine, found in connective tissues.

Uniqueness

“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is unique due to its specific sequence of sugar units and the presence of multiple acetylamino groups. This structure can confer unique biochemical properties, such as specific binding affinities and reactivity.

Actividad Biológica

GlcNAc-MurNAc-GlcNAc-MurNAc, a compound consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, is a critical component of bacterial peptidoglycan. This structure plays a significant role in the biological activity of various microorganisms, particularly in their interactions with host immune systems and their overall metabolism. This article reviews the biological activities associated with this compound, including its role in microbial physiology, immune response modulation, and potential therapeutic applications.

Structure and Composition

The compound this compound is composed of two repeating disaccharide units:

- N-acetylglucosamine (GlcNAc) : A sugar derivative that is crucial for the structural integrity of bacterial cell walls.

- N-acetylmuramic acid (MurNAc) : A unique sugar found in the peptidoglycan layer of bacterial cell walls that contributes to their rigidity.

This alternating structure is essential for maintaining the strength and stability of bacterial cell walls, making it a target for antimicrobial agents.

1. Cell Wall Integrity and Bacterial Growth

The peptidoglycan layer, primarily composed of GlcNAc and MurNAc, provides mechanical support to bacterial cells. Enzymes such as lysozymes hydrolyze this layer, leading to cell lysis. For instance, research indicates that lysozyme can cleave the bond between GlcNAc and MurNAc, resulting in the degradation of the bacterial cell wall .

2. Immune System Modulation

GlcNAc-MurNAc fragments act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host immune system. These fragments can activate Toll-like receptor 4 (TLR4), triggering an immune response. Studies have shown that gut microbiota-derived peptidoglycan fragments, including GlcNAc-MurNAc, can modulate immune responses by enhancing inflammation or promoting tolerance depending on their concentration and context .

3. Role in Bacterial Metabolism

Research has demonstrated that certain bacteria can utilize MurNAc as a carbon source, indicating its importance in metabolic pathways. For example, Mycobacterium tuberculosis can metabolize MurNAc to support its growth under specific conditions . The ability to recycle peptidoglycan components like GlcNAc and MurNAc is crucial for bacterial survival during nutrient-limited conditions .

Case Study 1: Lysozyme Activity

A study focused on Bacillus subtilis revealed that the exo-β-N-acetylmuramidase NamZ specifically hydrolyzes peptidoglycan substrates like para-nitrophenyl β-MurNAc. The deletion of the namZ gene led to an accumulation of specific cell wall fragments, highlighting the enzyme's role in cell wall turnover and recycling .

Case Study 2: Immune Response Activation

In a clinical setting, gut microbiota-derived GlcNAc-MurNAc fragments were shown to activate TLR4 signaling pathways in human cells. This activation was linked to an increase in pro-inflammatory cytokines, illustrating how microbial components can influence host immunity .

Research Findings

Propiedades

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)/t11?,12?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,35-,36+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGNIONPNSJNO-IKAUHERNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N4O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

974.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.